molecular formula C11H14N2 B1280477 9-Azajulolidine CAS No. 6052-72-8

9-Azajulolidine

Cat. No. B1280477
CAS RN: 6052-72-8
M. Wt: 174.24 g/mol
InChI Key: VARHFUNXFXTFII-UHFFFAOYSA-N
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Description

9-Azajulolidine is a heterocyclic compound . It is also known by other synonyms such as 9-azajulolidine,4,5,6,8,9,10-hexahydropyrido[3,2,1-ij][1,6]naphthyridine .


Synthesis Analysis

The synthesis of 9-Azajulolidine has been described in various studies. For instance, it has been used as an effective electron-rich ligand for post-Ullmann-type reactions . In another study, it was used in the on-demand synthesis of phosphoramidites .


Molecular Structure Analysis

The molecular structure of 9-Azajulolidine is C11H14N2 . It has a molecular weight of 174.24 .


Chemical Reactions Analysis

9-Azajulolidine has been involved in various chemical reactions. For example, it has been used in the Lewis base-catalyzed tandem acyl transfer–cyclization of acylated o-alkynoylphenols leading to 3-aroylflavones . It has also been used in the 4,4-coupling of DMAP and 2,2-coupling of 9-azajulolidine .


Physical And Chemical Properties Analysis

9-Azajulolidine has a molecular weight of 174.24 . It is stored at a temperature of 2-8°C .

Scientific Research Applications

Post-Ullmann Reactions

  • Summary of Application: 9-Azajulolidine is used as an effective electron-rich ligand for post-Ullmann-type reactions, which are used for C(aryl)–heteroatom (N, O, S) bond formation reactions .
  • Methods of Application: The synthesis of 9-azajulolidine involves readily available reagents. It is then utilized in post-Ullmann-type reactions, enhancing the reaction rates dramatically .
  • Results or Outcomes: The use of 9-azajulolidine in these reactions has resulted in dramatically enhanced reaction rates. This is due to the high electron densities on their pyridine rings, resulting from a combination of the conformational restriction of the 4-amino group and the inductive electron donating effect of the alkyl groups .

Electron Storage and Release

  • Summary of Application: 9-Azajulolidine is involved in the storage and release of two electrons from an electron-rich carbon–carbon bond. This is achieved through boron-mediated reversible coupling of DMAP and 9-azajulolidine .
  • Methods of Application: The 4,4-coupling of DMAP and 2,2-coupling of 9-azajulolidine can be achieved either by the reaction of 2 with L, or by one-electron reduction of borenium cations 5 and 6 .
  • Results or Outcomes: Oxidation of 3 and 4 leads to C–C cleavage and regeneration of 5 and 6. All new compounds have been structurally characterized .

Safety And Hazards

When handling 9-Azajulolidine, it is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye. Personal protective equipment and chemical impermeable gloves should be worn. Ensure adequate ventilation and remove all sources of ignition. In case of accidental release, personnel should be evacuated to safe areas and people should be kept away from and upwind of spill/leak .

properties

IUPAC Name

1,7-diazatricyclo[7.3.1.05,13]trideca-5,7,9(13)-triene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2/c1-3-9-7-12-8-10-4-2-6-13(5-1)11(9)10/h7-8H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VARHFUNXFXTFII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CN=CC3=C2N(C1)CCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80464020
Record name 9-Azajulolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80464020
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9-Azajulolidine

CAS RN

6052-72-8
Record name 9-Azajulolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80464020
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
94
Citations
M Yoshida, K Saito, Y Fujino, T Doi - Chemical Communications, 2012 - pubs.rsc.org
Lewis base-catalyzed tandem acyl transfer–cyclization of acylated o-alkynoylphenols leading to 3-aroylflavones was developed. 9-Azajulolidine smoothly promoted the reaction of the …
Number of citations: 0 pubs.rsc.org
T Tsutsumi, A Saitoh, T Kasai, MY Chu, S Karanjit… - Tetrahedron …, 2020 - Elsevier
1,7,7-Tetramethyl-9-azajulolidine (TMAJ), which theoretical studies have suggested as a highly active DMAP analog, was synthesized for the first time. The catalytic activity of TMAJ was …
Number of citations: 0 www.sciencedirect.com
KT Wong, SY Ku, FW Yen - Tetrahedron letters, 2007 - Elsevier
… In this Letter, we report the efficient synthesis of 9-azajulolidine from … Scheme 1 depicts our synthesis of 9-azajulolidine. The Heck … Finally, we isolated 9-azajulolidine in 80% yield after …
Number of citations: 0 www.sciencedirect.com
Y Cui, L Xiang, J Wang, C Li, W Hao… - Chemical Communications, 2020 - pubs.rsc.org
… We hypothesized that the amino functions in dpp-bian and L (ie DMAP and 9-azajulolidine) will enhance the electron richness of the system, thus facilitating the release of electrons …
Number of citations: 0 pubs.rsc.org
R Tandon, T Unzner, TA Nigst… - … A European Journal, 2013 - Wiley Online Library
… In conclusion we synthesized several new derivatives of 9-azajulolidine (3) and proved their structures by X-ray analysis. All new derivatives are strong Lewis bases relative to the …
D Könning, T Olbrisch, FD Sypaseuth… - Chemical …, 2014 - pubs.rsc.org
… In order to accelerate the Z/E-isomerization (entries 4, 5 and 7) 9-azajulolidine, 24 a more nucleophilic analogue of 4-DMAP was used. The low yield of volatile aldehyde 5e reflects the …
Number of citations: 0 pubs.rsc.org
M Marin‐Luna, P Patschinski… - Chemistry–A European …, 2018 - Wiley Online Library
… Recent mechanistic studies have documented that 9-azajulolidine (2, TCAP) in combination with triethylamine (3, NEt 3 ) as the auxiliary base represents an efficient catalyst system for …
J Pelss, G Smits - ACS omega, 2020 - ACS Publications
… starting from commercially available natural product 9-azajulolidine allowed us to obtain the … natural product 9-azajulolidine (12) by introducing the necessary side chain (Scheme 1). …
Number of citations: 0 pubs.acs.org
ORP David - Encyclopedia of Reagents for Organic Synthesis, 2001 - Wiley Online Library
[ 6052‐72‐8 ] C 11 H 14 N 2 (MW 174.246) 1S/C11H14N2/c1‐3‐9‐7‐12‐8‐10‐4‐2‐6‐13(5‐1)11(9)10/h7‐8H,1‐6H2 InChIKey = VARHFUNXFXTFII‐UHFFFAOYSA‐N (strongly …
Number of citations: 0 onlinelibrary.wiley.com
K Tsuda, S Saeki, S Imura, S OKUDA… - Journal of Organic …, 1956 - ACS Publications
… converted to 4,5,6,8,9,10-hexahydropyrido[3,4,5-i,i;']qmnolizine (9azajulolidine) on … fj]quinolizine (9 azajulolidine) (Va) when heated with palladium asbestos at 250-270. Va, its picrate, …
Number of citations: 0 pubs.acs.org

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